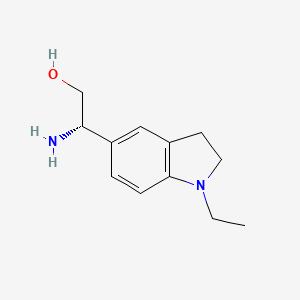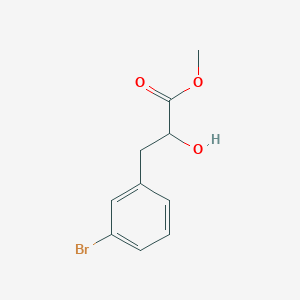![molecular formula C12H13BrO B15320471 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol CAS No. 2098588-51-1](/img/structure/B15320471.png)
1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further bonded to another cyclopropyl ring bearing a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromophenylcyclopropane with diazo compounds in the presence of a rhodium catalyst. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Dirhodium tetrakis-®-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) (Rh2(R-BTPCP)4)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction to alkanes or alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Halogenation or nucleophilic substitution reactions using reagents like NBS (N-Bromosuccinimide) or NaOH (Sodium hydroxide).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: NBS in CCl4 (Carbon tetrachloride) under UV light.
Major Products:
Oxidation: Formation of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropanone.
Reduction: Formation of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropanol.
Substitution: Formation of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropyl halides.
Aplicaciones Científicas De Investigación
1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(4-Bromophenyl)cyclopropanecarboxylic acid
- 1-(4-Bromophenyl)cyclopropanamine
- 1-(4-Bromophenyl)-2,2-diphenylcyclopropanecarboxylate
Comparison: 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol is unique due to its dual cyclopropyl rings and hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Propiedades
Número CAS |
2098588-51-1 |
|---|---|
Fórmula molecular |
C12H13BrO |
Peso molecular |
253.13 g/mol |
Nombre IUPAC |
1-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H13BrO/c13-10-3-1-9(2-4-10)11(5-6-11)12(14)7-8-12/h1-4,14H,5-8H2 |
Clave InChI |
LFPOZPJMYOBWNN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=C(C=C2)Br)C3(CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]](/img/structure/B15320402.png)

![tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate](/img/structure/B15320413.png)
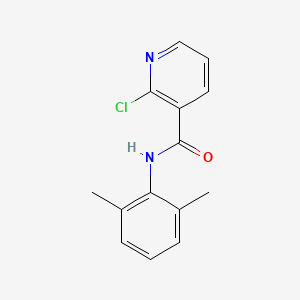
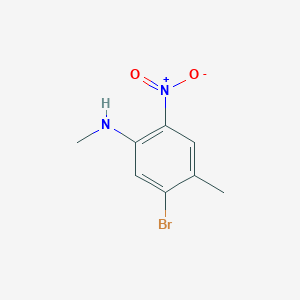
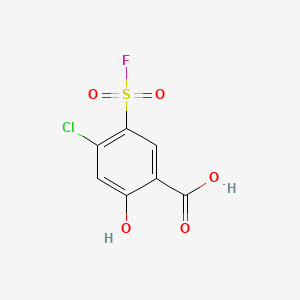
![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)
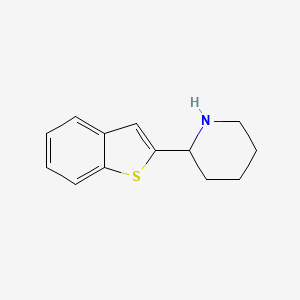
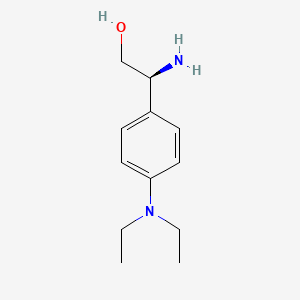

![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol](/img/structure/B15320454.png)
